(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL

Asymmetric Catalysis Process Chemistry Chiral Amine Synthesis

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL (CAS 1213342-96-1; also referred to as (S)-2-amino-2-(4-isopropylphenyl)ethanol) is a chiral, enantiomerically pure β-amino alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. The compound features a stereogenic center at the β-carbon (2S configuration), a primary amino group (–NH₂), a primary hydroxyl group (–OH), and a 4-isopropylphenyl substituent.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12088818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1
InChIKeyXUXBDVIKYGKHEV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL: A Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis and Neurological Drug Discovery


(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL (CAS 1213342-96-1; also referred to as (S)-2-amino-2-(4-isopropylphenyl)ethanol) is a chiral, enantiomerically pure β-amino alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . The compound features a stereogenic center at the β-carbon (2S configuration), a primary amino group (–NH₂), a primary hydroxyl group (–OH), and a 4-isopropylphenyl substituent [1]. These structural elements classify it as a member of the 2-amino-2-arylethanol family, a class widely employed as chiral building blocks, ligands in asymmetric catalysis, and key intermediates in the synthesis of biologically active molecules targeting neurological disorders and adrenergic receptors .

Why Generic Substitution Fails for (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL in Research and Industrial Procurement


Standard 2-amino-2-arylethanols such as 2-amino-2-phenylethanol or 2-amino-2-(4-methylphenyl)ethanol lack the sterically demanding 4-isopropylphenyl moiety and the defined (2S) absolute configuration present in this compound [1]. The isopropyl substituent significantly modulates the compound's lipophilicity (computed LogP ≈ 1.80) relative to the 4-methyl analog (computed LogP ≈ 0.99), which directly influences membrane permeability, blood–brain barrier penetration potential, and target binding kinetics . Furthermore, the (S)-enantiomer can be accessed with exceptional enantiomeric excess (up to 99% ee) via ligand-controlled iridium-catalyzed asymmetric hydrogenation, whereas generic racemic or (R)-configured alternatives do not benefit from equivalently optimized, high-turnover-number catalytic routes . Consequently, substituting a generic in-class analog risks altered pharmacokinetic profiles, diminished stereochemical fidelity in downstream intermediates, and reduced synthetic scalability.

Quantitative Differentiation Evidence for (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL vs. Alternatives


Iridium-Catalyzed Asymmetric Hydrogenation Outperforms Alternative Routes in Yield and Enantiomeric Excess

When the (S)-enantiomer of 2-amino-2-(4-isopropylphenyl)ethanol is produced via iridium/(R,S)-f-binaphane-catalyzed asymmetric hydrogenation of the corresponding β-amino ketone, it is obtained with 98% yield and 99% enantiomeric excess (ee), representing the highest efficiency reported among three principal synthetic methodologies . In contrast, dynamic kinetic resolution (DKR) amination using an Ir/Fe bifunctional system delivers 87% yield and 95% ee, while radical C–H amination with a Cu/bisoxazoline catalyst achieves only 72% yield and 91% ee for the same isopropylphenyl substrate .

Asymmetric Catalysis Process Chemistry Chiral Amine Synthesis

Turnover Number (TON) Advantage Positions Iridium Hydrogenation for Scalable Industrial Supply

The iridium-catalyzed asymmetric hydrogenation route achieves a turnover number (TON) of 48,500 for the production of (S)-2-amino-2-(4-isopropylphenyl)ethanol, which is approximately 279-fold higher than the TON of 174 reported for the DKR amination method and 782-fold higher than the TON of 62 observed for radical C–H amination . This dramatic difference reflects the superior catalyst stability and productivity of the hydrogenation system under the optimized conditions (50 bar H₂, 40 °C) .

Process Intensification Catalyst Productivity Green Chemistry

Enhanced Lipophilicity Over the 4-Methyl Analog Improves Predicted Membrane Permeability

The computed partition coefficient (LogP) serves as a key predictor of membrane permeability and blood–brain barrier penetration. (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL exhibits a computed LogP of 1.80 (Chemscene computational chemistry data), representing an 82% increase relative to the 0.99 LogP of the structurally simpler 2-amino-2-(4-methylphenyl)ethanol analog . The additional two methyl groups on the isopropyl substituent increase the compound's hydrophobic surface area, facilitating passive diffusion across lipid bilayers.

Physicochemical Property Drug-Likeness Blood-Brain Barrier

Defined (2S) Absolute Configuration Ensures Stereochemical Consistency Across Batches

The (2S)-configured enantiomer is accessible with 99% ee via asymmetric hydrogenation, whereas the (2R)-enantiomer is commercially supplied at 98% chemical purity without a specified enantiomeric excess guarantee from major vendors such as Sigma-Aldrich . In the context of chiral β-amino alcohols, even a 1% enantiomeric impurity can propagate stereochemical errors through multi-step syntheses, altering the pharmacological profile of final active pharmaceutical ingredients (APIs) .

Stereochemical Integrity Chiral Purity Enantiomeric Excess

High-Value Application Scenarios for (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL in Pharmaceutical and Chemical Research


Enantioselective Synthesis of CNS-Targeted Pharmaceutical Intermediates

The combination of high enantiomeric excess (99% ee), elevated lipophilicity (LogP 1.80 vs. 0.99 for the 4-methyl analog), and a sterically defined (2S) configuration makes this compound an ideal chiral building block for constructing central nervous system (CNS) drug candidates. Its isopropylphenyl moiety enhances predicted passive blood–brain barrier permeability, directly addressing a critical requirement in neurological drug development .

Scalable Process Chemistry Campaigns Requiring High-TON Catalytic Routes

For process R&D teams planning pilot-plant or kilo-lab campaigns, the iridium-catalyzed asymmetric hydrogenation route offers a TON of 48,500, which is 279-fold higher than the next-best alternative (DKR amination, TON = 174). This dramatic productivity advantage enables cost-effective scale-up with reduced catalyst loading and heavy-metal waste, meeting both economic and environmental sustainability targets .

Asymmetric Catalysis Ligand Development and Chiral Auxiliary Applications

The 1,2-amino alcohol motif with a bulky 4-isopropylphenyl substituent provides a sterically differentiated chiral environment suitable for use as a chiral ligand or auxiliary in asymmetric transformations. The (2S) configuration is predetermined by the synthetic route (Ir/(R,S)-f-binaphane), ensuring consistent stereochemical induction across catalytic cycles .

Comparative Structure-Activity Relationship (SAR) Studies in β-Amino Alcohol Series

Researchers conducting systematic SAR investigations of 2-amino-2-arylethanols can use this compound as a well-characterized, high-purity reference point. The documented LogP difference (Δ +0.81) relative to the 4-methyl congener provides a quantitative basis for interpreting potency shifts, selectivity changes, and ADME property variations across the aryl substitution series .

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